Tubulin degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin degrader 1, also known as Compound 5i, is a derivative of BML284. It is an orally active, noncovalent tubulin degradation agent that targets the colchicine binding site on tubulin. This compound has shown significant antiproliferative activity against various tumor cell lines, including Hela, HCT116, MCF-7, K562, and Molm-13, with IC50 values ranging from 0.02 to 0.05 μM . This compound effectively suppresses tumor growth by inducing cell cycle arrest and apoptosis.
Preparation Methods
The synthesis of tubulin degrader 1 involves a series of chemical reactions starting from BML284. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: BML284 undergoes a series of chemical modifications to form intermediate compounds.
Final Product Formation: The intermediate compounds are further reacted under specific conditions to yield this compound.
Chemical Reactions Analysis
Tubulin degrader 1 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tubulin degrader 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of tubulin and its effects on microtubule dynamics.
Biology: this compound is used to investigate the role of tubulin in cell division and intracellular transport.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.
Industry: this compound can be used in the development of new anticancer drugs and as a research tool in pharmaceutical industries.
Mechanism of Action
Tubulin degrader 1 exerts its effects by binding to the colchicine site on tubulin, leading to the degradation of tubulin. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The degradation of tubulin results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Tubulin degrader 1 is unique compared to other tubulin-targeting agents due to its noncovalent binding and oral activity. Similar compounds include:
BML284: The parent compound of this compound, which also targets the colchicine site on tubulin.
Colchicine: A well-known tubulin inhibitor that binds covalently to the colchicine site.
Vinblastine: Another tubulin-targeting agent that binds to a different site on tubulin and inhibits microtubule formation.
This compound stands out due to its high potency and ability to degrade tubulin noncovalently, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-N-(1H-indol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H19N5O/c1-26-16-4-2-3-14(10-16)18-11-19(25-20(21)24-18)23-12-13-5-6-17-15(9-13)7-8-22-17/h2-11,22H,12H2,1H3,(H3,21,23,24,25) |
InChI Key |
DOZCEYNDPGHGAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.